Tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds that exhibit various biological activities, including anti-inflammatory and analgesic effects. The structure of this compound features a spirocyclic framework, which is significant in drug design for enhancing biological activity and selectivity.
The compound is classified under carbamates and azaspiro compounds, which are known for their diverse pharmacological properties. Tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate can be sourced from chemical suppliers and is often utilized in research settings to explore its biological effects and potential as a lead compound for drug development .
The synthesis of tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate typically involves multi-step organic reactions, including:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Common solvents include dichloromethane or ethyl acetate, and purification techniques may involve chromatography methods .
The molecular formula for tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate is . The structure includes a spirocyclic system characterized by a nitrogen-containing ring fused to another ring system, contributing to its unique chemical properties.
Key structural features include:
Tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate can participate in various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve solubility .
The mechanism of action for tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate involves interaction with specific biological targets, such as enzymes or receptors. For instance, it has been studied as an inhibitor of monoacylglycerol lipase (MAGL), which plays a critical role in endocannabinoid metabolism. The binding mode involves key interactions with amino acid residues within the active site of MAGL, leading to altered enzyme activity .
Tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate typically exhibits:
Relevant chemical properties include:
Tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It is being investigated for its role as:
Spiro[3.4]octane scaffolds represent an emerging class of three-dimensional (3D) frameworks in drug design, characterized by a central carbon atom shared between a cyclobutane ring and a five-membered heterocyclic ring. This architecture imposes significant conformational rigidity, which reduces the entropic penalty upon binding to biological targets. The spiro junction at C2 (between C3 and C4 positions) creates distinct axial and equatorial exit vectors, enabling precise spatial orientation of pharmacophores. For example, in tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate, the carbamate group projects perpendicularly to the bicyclic plane, facilitating hydrogen bonding with proteolytic enzymes or receptors [7] [8].
The Fsp3 content of spiro[3.4]octanes (>85%) aligns with modern medicinal chemistry strategies to improve solubility and reduce metabolic clearance. Compared to flat aromatic systems, these scaffolds exhibit enhanced aqueous solubility (e.g., >100 µg/mL for 6-azaspiro[3.4]octane derivatives) due to reduced crystal lattice energy. Additionally, the ring strain in the cyclobutane component (≈26 kcal/mol) subtly influences reactivity, enabling selective ring-opening or functionalization at the β-position to the spiro center [8]. Recent synthetic advances, such as photoredox-catalyzed hydroaminoalkylation telescoped with SNAr cyclization, have improved access to these cores for library synthesis [8].
Table 1: Structural Advantages of Spiro[3.4]octane vs. Non-Spirocyclic Analogues
Parameter | Spiro[3.4]octane | Linear Octane Derivative |
---|---|---|
Fsp3 | 0.92 | 0.75 |
Calculated LogP | 1.8 ± 0.3 | 2.9 ± 0.4 |
H-Bond Acceptors/Donors | 3/2 | 2/1 |
Exit Vectors | 4 (3D-distributed) | 2 (planar) |
Solubility (Predicted, mg/mL) | >0.1 | <0.05 |
The tert-butyl carbamate (Boc) group in this compound serves dual purposes: as a temporary protecting group for the secondary amine and as a metabolic stability modulator. The Boc moiety is stable under basic conditions and nucleophilic reactions but undergoes controlled deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 25°C) to reveal the reactive amine for further functionalization. This orthogonal protection strategy is critical for synthesizing spirocyclic derivatives bearing multiple sensitive functional groups [5] [7].
Carbamates exhibit amide resonance with rotational barriers 3–4 kcal/mol lower than typical amides due to electronic perturbations from the oxygen atom. This confers moderate rigidity while allowing conformational switching between syn and anti isomers. In Boc-protected 6-azaspiro[3.4]octanes, the carbamate exists predominantly in the anti-rotamer (>80%), stabilized by intramolecular hydrogen bonding between the N-H and adjacent carbonyl oxygen. This preorganization enhances target binding affinity, as evidenced in Pfizer’s MC4R antagonist PF-07258669, which utilizes a similar spirocyclic carbamate core [5] [8]. Crucially, Boc carbamates follow a hierarchy of metabolic stability:Alkyl-OCO-NH₂ > Cyclic carbamates > Aryl-OCO-N(endocyclic)
This renders tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate resistant to esterase hydrolysis, unlike aryl carbamates [5].
Table 2: Synthetic Utility of tert-Butyl Carbamate Protection
Reaction Stage | Conditions | Deprotection Yield | Functional Group Tolerance |
---|---|---|---|
Amine Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | >95% | Ketones, Esters, Olefins |
Deprotection | TFA (50 vol%), CH₂Cl₂, 0°C → 25°C | 90–98% | Azides, Tertiary Amines |
Post-Deprotection Diversification | Acylation/alkylation, pH 8–9 | 70–85% | Acid-sensitive groups |
6-Azaspiro[3.4]octanes serve as conformationally constrained heterocycles that mimic saturated peptide bonds. The 7-oxo derivative (lactam) in tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate enables critical hydrogen-bonding interactions with proteases, kinases, and GPCRs. For instance, the carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H (after deprotection) functions as a donor, effectively replacing amide bonds in peptidomimetics with superior proteolytic stability [5] [7].
Recent studies highlight applications in CNS drug discovery, where the spiro[3.4]octane’s rigidity enhances blood-brain barrier permeability. Derivatives like 2,6-diazaspiro[3.4]octan-7-ones exhibit potent activity as σ-1 receptor antagonists, enhancing morphine analgesia without tolerance effects [7]. The spirocyclic constraint also enforces cis-amide geometry (N–H lone pair alignment), optimizing target engagement for enzymes requiring this orientation. Additionally, the Boc group’s hydrophobicity (clogP ≈ 2.0) counterbalances the lactam’s polarity, achieving a balanced lipophilicity profile (clogP 1.20 ± 0.1) suitable for oral bioavailability [5] [7].
Table 3: Target Engagement Profiles of 6-Azaspiro[3.4]octane Derivatives
Biological Target | Key Interactions | Reported Activity | Structural Feature Utilized |
---|---|---|---|
σ-1 Receptor | H-bonding (lactam), hydrophobic enclosure | IC₅₀ = 15 nM | 7-oxo, spiro junction |
HIV-1 Protease | Hydrogen bonding to catalytic aspartates | Ki = 0.2 µM | Carbamate/lactam carbonyls |
MC4R (Melanocortin Receptor) | Salt bridge to Asp122, hydrophobic packing | Kd = 3 nM | Spirocyclic rigidity |
Serine Proteases | Covalent binding to active site serine | kinact/Ki = 10³ M⁻¹s⁻¹ | Electrophilic carbonyl (lactam) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: